Endothall

Description

BenchChem offers high-quality Endothall suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Endothall including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

857020-72-5 |

|---|---|

Molecular Formula |

C8H10O5 |

Molecular Weight |

186.16 g/mol |

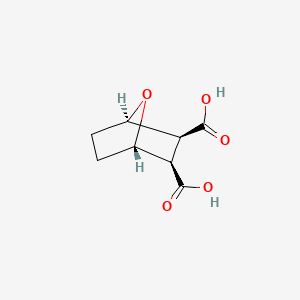

IUPAC Name |

(1S,2R,3S,4R)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |

InChI |

InChI=1S/C8H10O5/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h3-6H,1-2H2,(H,9,10)(H,11,12)/t3-,4+,5-,6+ |

InChI Key |

GXEKYRXVRROBEV-FBXFSONDSA-N |

Isomeric SMILES |

C1C[C@H]2[C@@H]([C@@H]([C@@H]1O2)C(=O)O)C(=O)O |

Canonical SMILES |

C1CC2C(C(C1O2)C(=O)O)C(=O)O |

Related CAS |

129-67-9 (di-hydrochloride salt) 17439-94-0 (di-ammonium salt) 2164-07-0 (di-potassium salt) |

Origin of Product |

United States |

Foundational & Exploratory

Endothall chemical synthesis and derivatives

An In-depth Technical Guide to the Chemical Synthesis of Endothall and its Derivatives

Introduction

Endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) is a potent contact herbicide and algaecide used for the control of a wide range of terrestrial and aquatic vegetation.[1][2][3] Structurally, it is an organic acid containing a distinctive oxabicyclic ring system.[4][5] Its mode of action, while not fully elucidated, involves the inhibition of protein and lipid synthesis and the disruption of cell membrane integrity.[1][6] Endothall is chemically related to cantharidin (B1668268), and both are known inhibitors of protein phosphatase 2A.[2] This guide provides a detailed overview of the chemical synthesis of Endothall and its principal derivatives, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis of Endothall

The commercial production of Endothall is achieved through a classic pericyclic reaction.

Reaction Principle: Diels-Alder Cycloaddition

The synthesis of the Endothall backbone relies on the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a substituted alkene (dienophile).[7][8] In this specific synthesis, furan (B31954) serves as the diene, and maleic anhydride (B1165640) acts as the dienophile to form the characteristic 7-oxabicyclo[2.2.1]heptane ring structure.[5][9] The initial adduct is then hydrolyzed to yield the final diacid product, Endothall.[5][9]

Experimental Protocol

The synthesis is a one-pot condensation reaction followed by hydrolysis.

-

Reactants : Furan and Maleic Anhydride.

-

Reaction Phase : The reaction is conducted in the liquid phase. Isopropyl ether may be used as a diluent.[9]

-

Catalyst : The reaction proceeds without a catalyst.[9]

-

Temperature : The condensation is carried out at approximately 35°C.[9]

-

Pressure : The reaction is maintained at atmospheric pressure.[9]

-

Reaction Time : The typical reaction time is around 7 hours.[9]

-

Post-Reaction Processing : Following the condensation, the resulting anhydride adduct is hydrolyzed to open the anhydride ring and form the dicarboxylic acid, Endothall. This is typically achieved by adding water. The final product is then isolated and purified. Of the three possible stereoisomers, the exo-cis form is reported to have the highest biological activity.

Quantitative Data: Synthesis and Properties

The following tables summarize key quantitative data for Endothall.

| Parameter | Value | Reference |

| CAS Number | 145-73-3 | [10] |

| Molecular Formula | C₈H₁₀O₅ | [2][10] |

| Molecular Weight | 186.16 g/mol | [10] |

| Solvent (at 20°C) | Solubility ( g/100g ) | Reference |

| Water | 10 | |

| Acetone | 7 | |

| Methanol | 28 | |

| Benzene | 0.01 |

Synthesis Workflow Diagram

Caption: Diels-Alder synthesis pathway for Endothall.

Endothall Derivatives: Salts

For commercial application, particularly in aquatic environments, Endothall is converted into more soluble salt derivatives.[4] The most common derivatives are the dipotassium (B57713) salt and the mono(N,N-dimethylalkylamine) salt.[1][2]

Synthesis of Dipotassium Endothall

-

Reaction Principle : This is a standard acid-base neutralization. The dicarboxylic acid (Endothall) is treated with two equivalents of a potassium base, such as potassium hydroxide (B78521) (KOH), to deprotonate both carboxylic acid groups.

-

Experimental Protocol :

-

Dissolve Endothall acid in a suitable solvent (e.g., water).

-

Add two molar equivalents of aqueous potassium hydroxide solution dropwise while stirring.

-

Monitor the pH to ensure complete neutralization (pH ~7.0).

-

The solvent is then removed, typically through evaporation or lyophilization, to yield the solid dipotassium salt.

-

Synthesis of Mono(N,N-dimethylalkylamine) Endothall

-

Reaction Principle : This involves the reaction of Endothall with one equivalent of an N,N-dimethylalkylamine. The amine acts as a base, deprotonating one of the carboxylic acid groups to form an ammonium (B1175870) carboxylate salt.

-

Experimental Protocol :

-

Dissolve Endothall acid in a solvent like ethanol (B145695) or isopropanol.

-

Add one molar equivalent of the specific N,N-dimethylalkylamine (e.g., N,N-dimethyldodecylamine) to the solution.

-

Stir the mixture at room temperature to allow for salt formation.

-

The resulting monoamine salt can be isolated by removing the solvent under reduced pressure.

-

Quantitative Data: Common Derivatives

| Derivative | Trade Name Example | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| Dipotassium Salt | Aquathol K | C₈H₈K₂O₅ | 262.34 | |

| Mono(N,N-dimethylalkylamine) Salt | Hydrothol | Varies with alkyl chain | Varies | [4] |

Derivative Synthesis Diagram

Caption: Synthesis pathways for major Endothall salt derivatives.

Structural Analogue: Cantharidin

Endothall is structurally related to cantharidin (2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride), a toxic substance produced by blister beetles.[4][11] The core oxabicyclic ring is identical. This structural similarity has prompted investigations into analogous synthetic routes.

The Challenge of Cantharidin Synthesis via Diels-Alder

A logical, yet historically unsuccessful, approach to cantharidin synthesis was a Diels-Alder reaction between furan and dimethylmaleic anhydride.[11] However, this direct reaction is highly unfavorable, and the equilibrium lies heavily toward the reactants.[11] Dehydrogenation of natural cantharidin causes it to spontaneously undergo a retro-Diels-Alder reaction, demonstrating the instability of the adduct under certain conditions.[11] This contrasts with the successful synthesis of the Endothall precursor from the less-substituted maleic anhydride. The steric hindrance from the two methyl groups on dimethylmaleic anhydride is a primary factor in the reaction's failure.

Logical Relationship Diagram

Caption: Comparison of Endothall synthesis and the attempted Cantharidin analogue.

References

- 1. mass.gov [mass.gov]

- 2. Endothall - Wikipedia [en.wikipedia.org]

- 3. noaa.gov [noaa.gov]

- 4. apms.org [apms.org]

- 5. Endothal [sitem.herts.ac.uk]

- 6. srac.msstate.edu [srac.msstate.edu]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. Diels–Alder Reaction [sigmaaldrich.com]

- 9. Endothall | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS 145-73-3: Endothall | CymitQuimica [cymitquimica.com]

- 11. chimieorganique.faidherbe.org [chimieorganique.faidherbe.org]

Endothall's Mechanism of Action in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothall is a selective contact herbicide with a multifaceted mechanism of action in plants. While its herbicidal properties have been utilized for decades, the precise molecular and cellular pathways it perturbs are still under investigation. This technical guide provides an in-depth exploration of the current understanding of Endothall's mode of action, with a focus on its role as a protein phosphatase inhibitor and its subsequent effects on critical cellular processes. This document synthesizes quantitative data, details key experimental protocols, and presents visual diagrams of the implicated signaling pathways and experimental workflows to serve as a comprehensive resource for the scientific community.

Introduction

Endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) is a dicarboxylic acid herbicide primarily used for the control of submerged aquatic and terrestrial weeds.[1] It is a fast-acting contact herbicide, causing cellular breakdown and necrosis within days of application.[1] The herbicidal activity of Endothall is attributed to a combination of disruptive effects on fundamental plant processes, including protein and lipid synthesis, cell membrane integrity, and cellular respiration.[1] However, a growing body of evidence points to the inhibition of serine/threonine protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), as a primary mechanism of action.[2][3][4] This guide will delve into the molecular details of these mechanisms, presenting the supporting experimental evidence.

Core Mechanism of Action: Protein Phosphatase Inhibition

The most significant and well-documented mechanism of Endothall's action in plants is the inhibition of PP1 and PP2A.[2][3] These enzymes are crucial regulators of numerous cellular processes, and their inhibition by Endothall leads to a cascade of downstream effects that ultimately result in cell death.

Impact on the Plant Cell Cycle

Endothall's inhibition of PP2A disrupts the normal progression of the cell cycle, leading to mitotic arrest.[2] Specifically, it has been shown to cause:

-

Prometaphase Arrest: Treated cells accumulate in prometaphase, unable to proceed to metaphase.[2]

-

Malformed Spindles: The mitotic spindle, essential for chromosome segregation, is improperly formed.[2]

-

Disrupted Cell Division Plane: The orientation of the cell division plane is distorted, leading to abnormal cell morphology.[2]

These effects are phenotypically similar to those observed in Arabidopsis mutants with defects in the TONNEAU2 (TON2) protein, a regulatory subunit of PP2A, suggesting that the PP2A/TON2 complex is a key molecular target of Endothall.[2]

Signaling Pathway of Endothall-Induced Mitotic Disruption

The following diagram illustrates the proposed signaling pathway initiated by Endothall's inhibition of PP2A, leading to mitotic disruption.

Secondary Mechanisms of Action

In addition to protein phosphatase inhibition, Endothall exerts its phytotoxic effects through several other mechanisms:

-

Inhibition of Protein and Lipid Synthesis: Endothall has been reported to interfere with both protein and lipid biosynthesis.[5] While the precise targets in these pathways are not fully elucidated, this inhibition contributes to the overall cellular stress and dysfunction.

-

Disruption of Cell Membrane Integrity: As a contact herbicide, Endothall causes rapid damage to cell membranes, leading to increased electrolyte leakage and subsequent cellular desiccation and necrosis.[2][5]

-

Interference with Respiration: Some studies suggest that Endothall can inhibit cellular respiration, further compromising the plant's energy metabolism.[5]

Quantitative Data on Endothall's Effects

The following tables summarize the available quantitative data on the efficacy and biochemical effects of Endothall in plants.

Table 1: Herbicidal Efficacy of Endothall on Aquatic Plants

| Plant Species | Endothall Concentration (mg ae/L) | Exposure Time (hours) | Biomass Reduction (%) |

| Eurasian watermilfoil | 1.0 | 24 | >85 |

| Eurasian watermilfoil | 2.0 | 12 | >85 |

| Eurasian watermilfoil | 3.0 | 6 | >85 |

| Eurasian watermilfoil | 4.0 | 6 | >85 |

| Eurasian watermilfoil | 5.0 | 4 | >85 |

| Hydrilla | 2.0 | 48 | >85 |

| Hydrilla | 3.0 | 24 | >85 |

| Hydrilla | 4.0 | 24 | >85 |

| Hydrilla | 5.0 | 24 | >85 |

Data sourced from a study on the concentration and exposure time relationships for the control of Eurasian watermilfoil and Hydrilla.

Table 2: Biochemical Effects of Endothall

| Parameter | Plant System | Endothall Concentration | Observed Effect | Reference |

| Tubulin Polymerization | Soybean (in vitro) | 50 µM | 12% inhibition | [2] |

| Nitrate Reductase Activity (PP2A-mediated) | Spinach leaves | 50 µM | 56% decrease in light-induced activation | [4] |

| Lipid Synthesis | Hemp hypocotyl segments | 5 µg/L | ~40% inhibition of malonic acid incorporation |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of Endothall.

In Vitro Protein Phosphatase Activity Assay

This protocol is a composite based on standard methods for assaying protein phosphatase activity in plant extracts.

Materials:

-

Fresh plant tissue

-

Extraction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, protease inhibitors)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MnCl2)

-

Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP))

-

Endothall stock solution

-

Stop solution (e.g., 1 M Na2CO3)

-

Spectrophotometer

Procedure:

-

Plant Extract Preparation: a. Harvest and weigh fresh plant tissue. b. Homogenize the tissue in ice-cold extraction buffer using a mortar and pestle or a homogenizer. c. Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C. d. Carefully collect the supernatant, which contains the soluble proteins. e. Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

Phosphatase Assay: a. Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate. Each reaction should contain assay buffer, a known concentration of the substrate (e.g., pNPP), and varying concentrations of Endothall (including a no-Endothall control). b. Pre-incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes. c. Initiate the reaction by adding a specific amount of the plant protein extract to each tube/well. d. Incubate the reactions for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range. e. Stop the reaction by adding the stop solution. f. Measure the absorbance of the product (e.g., p-nitrophenol at 405 nm) using a spectrophotometer.

-

Data Analysis: a. Calculate the rate of the reaction (phosphatase activity) for each Endothall concentration. b. Plot the percentage of inhibition against the logarithm of the Endothall concentration to determine the IC50 value.

Immunofluorescence Microscopy of Plant Microtubules

This protocol outlines the general steps for visualizing the microtubule cytoskeleton in plant cells treated with Endothall.

Materials:

-

Plant seedlings (e.g., Arabidopsis thaliana)

-

Endothall solution

-

Fixative solution (e.g., 4% formaldehyde (B43269) in a microtubule-stabilizing buffer)

-

Cell wall digesting enzymes (e.g., cellulase, pectinase)

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Sample Preparation and Treatment: a. Grow seedlings under controlled conditions. b. Treat the seedlings with various concentrations of Endothall for a defined period. c. Fix the seedlings in the fixative solution.

-

Immunostaining: a. Partially digest the cell walls using a mixture of cell wall degrading enzymes to allow antibody penetration. b. Permeabilize the cell membranes with a detergent like Triton X-100. c. Block non-specific antibody binding sites with a blocking solution. d. Incubate the samples with the primary antibody against tubulin overnight at 4°C. e. Wash the samples extensively to remove unbound primary antibody. f. Incubate with the fluorescently labeled secondary antibody. g. Wash the samples to remove unbound secondary antibody.

-

Microscopy: a. Mount the stained samples on a microscope slide using an antifade mounting medium. b. Visualize the microtubule cytoskeleton using a fluorescence or confocal microscope. c. Capture images and analyze the effects of Endothall on microtubule organization, spindle formation, and cell division plane orientation.

Electrolyte Leakage Assay for Cell Membrane Damage

This protocol details a common method to quantify cell membrane damage by measuring the leakage of electrolytes from plant tissues.[6][7][8]

Materials:

-

Plant leaf discs

-

Deionized water

-

Conductivity meter

-

Test tubes or multi-well plates

Procedure:

-

Sample Preparation: a. Collect leaf discs of a uniform size from both control and Endothall-treated plants. b. Rinse the leaf discs with deionized water to remove any surface contaminants and electrolytes from cut edges.

-

Incubation: a. Place a known number of leaf discs in a test tube or well containing a specific volume of deionized water. b. Incubate the samples at room temperature with gentle shaking for a set period (e.g., 2-4 hours).

-

Conductivity Measurement: a. After incubation, measure the electrical conductivity of the solution (C1) using a conductivity meter. This represents the electrolytes leaked from the damaged cells. b. To measure the total electrolyte content, boil the samples (with the leaf discs) for a defined period (e.g., 15-20 minutes) to cause complete cell lysis. c. Cool the samples to room temperature and measure the final conductivity (C2).

-

Data Analysis: a. Calculate the percentage of electrolyte leakage as: (C1 / C2) * 100. b. Compare the electrolyte leakage between control and Endothall-treated samples to quantify the extent of cell membrane damage.

Conclusion

The mechanism of action of Endothall in plants is complex, involving the disruption of multiple vital cellular processes. The inhibition of protein phosphatases PP1 and PP2A has emerged as a key initiating event, leading to severe disruptions in the cell cycle and microtubule organization. Concurrently, Endothall's detrimental effects on protein and lipid synthesis, coupled with its ability to directly damage cell membranes, contribute to its potent herbicidal activity. Further research is warranted to identify the specific molecular targets within the protein and lipid synthesis pathways and to fully elucidate the intricate network of signaling events triggered by Endothall in plants. This technical guide provides a solid foundation for researchers aiming to build upon the current understanding of this herbicide and to explore new avenues for drug development and weed management strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. noaa.gov [noaa.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protein phosphatase 2A and its [3H]cantharidin/[3H]endothall thioanhydride binding site. Inhibitor specificity of cantharidin and ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrolyte Leakage Assay to Analyze Membrane Integrity in Leaves [protocols.io]

- 8. protocols.io [protocols.io]

Endothall as a Protein Phosphatase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothall (B106541), a dicarboxylic acid derivative primarily known for its use as a terrestrial and aquatic herbicide, has garnered significant interest in the scientific community for its potent inhibitory activity against serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1). This inhibitory action disrupts fundamental cellular processes, including cell cycle progression and signal transduction, leading to the compound's herbicidal effects and suggesting its potential as a pharmacological tool and a lead compound in drug discovery. This technical guide provides an in-depth overview of endothall's mechanism of action, its quantitative inhibitory profile, detailed experimental protocols for assessing its activity, and its impact on key cellular signaling pathways.

Introduction

Protein phosphorylation and dephosphorylation are critical post-translational modifications that govern a vast array of cellular processes. Protein phosphatases, by removing phosphate (B84403) groups from proteins, act as key negative regulators of signaling pathways initiated by protein kinases. Among the major serine/threonine phosphatases, PP2A is a crucial tumor suppressor and a regulator of cell growth, proliferation, and apoptosis.[1][2]

Endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) and its derivatives, such as the more potent endothall thioanhydride, are structurally related to cantharidin (B1668268), a well-known natural toxin and protein phosphatase inhibitor.[3][4] The primary mode of action for endothall's herbicidal activity is the inhibition of protein phosphatases, which leads to interference with protein and lipid synthesis, disruption of cell membrane integrity, and ultimately, cell death.[5][6][7] This guide delves into the specifics of endothall's interaction with protein phosphatases, providing researchers with the necessary information to utilize this compound in their studies.

Mechanism of Action

Endothall exerts its inhibitory effect by directly interacting with the catalytic subunits of protein phosphatases.[8] The primary target of endothall is PP2A, for which it exhibits significantly higher potency compared to PP1.[8] The inhibition of PP2A by endothall leads to the hyperphosphorylation of numerous downstream protein substrates, disrupting the delicate balance of cellular signaling and leading to aberrant cellular behavior.

Cellular studies, particularly in plant meristematic tissues, have revealed that endothall treatment leads to significant disruption of the cell cycle. Specifically, it has been shown to cause a prometaphase arrest, characterized by malformed mitotic spindles and distorted orientation of the cell division plane.[9] These effects are consistent with the known roles of PP2A in regulating microtubule dynamics and cell cycle checkpoints.

Quantitative Inhibitory Data

The inhibitory potency of endothall and its analogs against PP1 and PP2A has been quantified in several studies. The following tables summarize the available data, providing a clear comparison of their inhibitory activities.

Table 1: In Vitro Inhibitory Potency of Endothall and Related Compounds

| Compound | Target Phosphatase | IC50 Value | Source |

| Endothall | PP2A | 90 nM | [8] |

| Endothall | PP1 | 5 µM | [8] |

| Cantharidin | PP2A | - | [3] |

| Cantharidin | PP1 | - | [3] |

| Endothall Thioanhydride | PP2A | - | [3] |

| Endothall Thioanhydride | PP1 | - | [3] |

Note: Specific IC50 values for Cantharidin and Endothall Thioanhydride from the cited in vitro study were not provided in the abstract; however, the potency sequence was established as Cantharidin > Endothall > Endothall Thioanhydride.[3]

Table 2: In Vivo and Ex Vivo Inhibitory Potency of Endothall and Related Compounds

| Compound | System | Target Phosphatase(s) | EC50/Potency | Source |

| Endothall | Guinea Pig Ventricular Homogenates | Protein Phosphatases | 1.92 µmol/l | [1] |

| Cantharidin | Guinea Pig Ventricular Homogenates | Protein Phosphatases | 0.32 µmol/l | [1] |

| Endothall | Rat Liver (in vivo) | PP1 and PP2A | ETA > CA > Endothall | [5] |

| Cantharidin (CA) | Rat Liver (in vivo) | PP1 and PP2A | ETA > CA > Endothall | [5] |

| Endothall Thioanhydride (ETA) | Rat Liver (in vivo) | PP1 and PP2A | ETA > CA > Endothall | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory effect of endothall on protein phosphatase activity.

In Vitro Protein Phosphatase Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This colorimetric assay provides a straightforward method for measuring general phosphatase activity.

Materials:

-

Purified PP1 or PP2A enzyme

-

Endothall stock solution (dissolved in a suitable solvent, e.g., DMSO or water)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MnCl2, 0.1 mg/ml BSA

-

p-Nitrophenyl Phosphate (pNPP) substrate solution (10 mM in Assay Buffer)

-

Stop Solution: 1 M NaOH

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of endothall in the Assay Buffer.

-

In a 96-well plate, add 20 µl of each endothall dilution to triplicate wells. Include a vehicle control (solvent only).

-

Add 20 µl of the purified phosphatase enzyme solution (e.g., PP2A) to each well.

-

Pre-incubate the plate at 30°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 20 µl of the 10 mM pNPP substrate solution to each well.

-

Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range for the uninhibited control.

-

Stop the reaction by adding 100 µl of 1 M NaOH to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each endothall concentration relative to the vehicle control and determine the IC50 value.

In Vitro Protein Phosphatase Inhibition Assay using Malachite Green

This assay is more sensitive than the pNPP assay and detects the release of free phosphate from a phosphopeptide substrate.

Materials:

-

Purified PP1 or PP2A enzyme

-

Endothall stock solution

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MnCl2, 0.1 mg/ml BSA

-

Phosphopeptide substrate (e.g., a synthetic peptide with a phosphorylated serine or threonine residue)

-

Malachite Green Reagent (commercially available or prepared as a solution of malachite green, ammonium (B1175870) molybdate, and acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of endothall in the Assay Buffer.

-

Add 10 µl of each endothall dilution to triplicate wells of a 96-well plate.

-

Add 10 µl of the purified phosphatase enzyme solution to each well.

-

Pre-incubate at 30°C for 15 minutes.

-

Initiate the reaction by adding 10 µl of the phosphopeptide substrate solution.

-

Incubate at 30°C for an optimized duration (e.g., 15-30 minutes).

-

Stop the reaction by adding 100 µl of the Malachite Green Reagent.

-

Allow color to develop for 15-20 minutes at room temperature.

-

Measure the absorbance at a wavelength between 620 and 660 nm.

-

Create a standard curve using known concentrations of phosphate to quantify the amount of phosphate released.

-

Calculate the percentage of inhibition and the IC50 value for endothall.

Signaling Pathways Affected by Endothall-Mediated PP2A Inhibition

While direct studies on the effects of endothall on many specific signaling pathways are limited, the profound impact of its primary target, PP2A, on cellular signaling is well-established. By inhibiting PP2A, endothall is predicted to modulate these pathways.

Cell Cycle Regulation

PP2A plays a critical role at multiple checkpoints of the cell cycle. Its inhibition by endothall leads to the hyperphosphorylation of key cell cycle regulators, resulting in cell cycle arrest.[9]

Caption: Endothall-induced PP2A inhibition disrupts cell cycle progression.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

PP2A is a known negative regulator of the MAPK/ERK pathway, dephosphorylating and inactivating key components like MEK and ERK.[10] Inhibition of PP2A by endothall would be expected to lead to sustained activation of this pathway, which is often associated with cell proliferation but can also induce cell cycle arrest or apoptosis depending on the cellular context.

References

- 1. researchgate.net [researchgate.net]

- 2. scienceopen.com [scienceopen.com]

- 3. B56‐containing PP2A dephosphorylate ERK and their activity is controlled by the early gene IEX‐1 and ERK | The EMBO Journal [link.springer.com]

- 4. Protein phosphatase 2A and its [3H]cantharidin/[3H]endothall thioanhydride binding site. Inhibitor specificity of cantharidin and ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. noaa.gov [noaa.gov]

- 7. mass.gov [mass.gov]

- 8. benchchem.com [benchchem.com]

- 9. noaa.gov [noaa.gov]

- 10. Actions of PP2A on the MAP kinase pathway and apoptosis are mediated by distinct regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]

Endothall's Structure-Activity Relationship: A Deep Dive into its Molecular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Endothall, a dicarboxylic acid herbicide, has been utilized for decades for the control of aquatic and terrestrial weeds. Beyond its agricultural applications, its potent and specific inhibition of protein phosphatase 2A (PP2A) has garnered significant interest within the scientific and drug development communities. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of Endothall, detailing its mechanism of action, quantitative activity data, and the experimental protocols used for its evaluation.

Chemical Structure and Derivatives

Endothall's chemical name is 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid. Its rigid, bicyclic structure is a key determinant of its biological activity. It is structurally related to cantharidin (B1668268), a natural toxin also known for its potent inhibition of PP2A.[1] Endothall is typically used as a salt to enhance its solubility and herbicidal efficacy. The most common forms are the disodium, dipotassium (B57713), and various amine salts.[1]

The herbicidal activity of Endothall is significantly influenced by the nature of its salt form. Generally, the amine salts, particularly those with longer carbon chains (12-16 carbons), exhibit the highest herbicidal activity.[1] Short-chain amine salts are noted to be less active.[1]

Mechanism of Action: A Potent PP2A Inhibitor

The primary mechanism of action for Endothall's herbicidal and biological effects is the inhibition of serine/threonine protein phosphatases, predominantly Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[2][3] PP2A is a crucial enzyme that regulates a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis, by dephosphorylating key protein substrates.

By inhibiting PP2A, Endothall disrupts the delicate balance of protein phosphorylation within the cell, leading to a cascade of downstream effects. In plants, this disruption manifests as an arrest of the cell cycle, malformation of microtubule spindles, and ultimately, cell death, which underlies its herbicidal activity.[4] The potent inhibition of this critical enzyme also explains its toxicity in animals and its potential for therapeutic applications in diseases where PP2A activity is dysregulated, such as cancer.

Quantitative Structure-Activity Relationship Data

The inhibitory potency of Endothall and its analogs against PP1 and PP2A has been quantified, providing valuable insights into their SAR. The following table summarizes the 50% inhibitory concentration (IC50) values for Endothall and related compounds.

| Compound | Target Enzyme | IC50 Value | Reference |

| Endothall | Protein Phosphatase 2A (PP2A) | 90 nM | [5] |

| Endothall | Protein Phosphatase 2A (PP2A) | 95 nM | [5] |

| Endothall | Protein Phosphatase 1 (PP1) | 5000 nM (5 µM) | [5] |

| Cantharidin | Protein Phosphatase 2A (PP2A) | 0.36 µM | [6] |

| Cantharidin | Protein Phosphatase 1 (PP1) | 3.6 µM | [6] |

| Norcantharidin | Protein Phosphatase 2A (PP2A) | 2.9 µM | [6] |

| Norcantharidin | Protein Phosphatase 1 (PP1) | 5.31 µM | [6] |

| Endothall Thioanhydride | Protein Phosphatase 2A (PP2A) | > Endothall (in vitro) | [2] |

| Endothall Thioanhydride | Protein Phosphatase 1 (PP1) | > Endothall (in vitro) | [2] |

Note: The in vitro potency sequence for PP1 and PP2A inhibition is Cantharidin > Endothall > Endothall Thioanhydride. However, in vivo, the potency sequence is Endothall Thioanhydride > Cantharidin > Endothall, which is suggested to be related to enhanced cellular uptake of the thioanhydride analog.[2]

Experimental Protocols

Protein Phosphatase 2A (PP2A) Inhibition Assay (Colorimetric)

This protocol describes a representative colorimetric assay to determine the in vitro inhibitory activity of Endothall and its derivatives on PP2A.

Materials:

-

Purified Protein Phosphatase 2A (PP2A) enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM EGTA, 5% glycerol)

-

Substrate: p-Nitrophenyl Phosphate (pNPP)

-

Test compounds (Endothall and its analogs) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Okadaic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the Assay Buffer. The final solvent concentration should be kept low (e.g., ≤1%) to avoid interference with the assay.

-

In a 96-well plate, add a specific volume (e.g., 10 µL) of each compound dilution or control to the designated wells.

-

Add a defined amount of the purified PP2A enzyme solution (e.g., 20 µL) to each well containing the test compounds or controls.

-

Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding a specific volume (e.g., 50 µL) of the pNPP substrate solution to each well.

-

Incubate the plate at 30°C for a sufficient time to allow for measurable product formation in the uninhibited control wells (e.g., 30-60 minutes).

-

Stop the reaction by adding a stopping solution (e.g., 20 µL of 1 M NaOH). The addition of a strong base will deprotonate the p-nitrophenol product, resulting in a yellow color.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor (vehicle) control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]

Herbicidal Efficacy Evaluation of Endothall

This protocol outlines a general procedure for assessing the herbicidal activity of Endothall on a target aquatic plant species.

Materials:

-

Target aquatic plant species (e.g., Myriophyllum spicatum)

-

Culture medium or dechlorinated water

-

Endothall formulation (e.g., dipotassium salt)

-

Treatment containers (e.g., glass beakers or tanks)

-

Controlled environment growth chamber or greenhouse with controlled light and temperature

-

Balance for biomass measurement

Procedure:

-

Plant Propagation: Propagate the target aquatic plant species under controlled conditions to ensure uniformity of plant material for the experiment.

-

Acclimation: Place healthy, uniform plant segments (e.g., apical shoots of a specific length) into the treatment containers with culture medium and allow them to acclimate for a defined period.

-

Treatment Application: Prepare a stock solution of Endothall and perform serial dilutions to achieve the desired test concentrations.

-

Introduce the different concentrations of Endothall to the treatment containers. Include a control group that receives no herbicide.

-

Incubation: Maintain the treatment containers in a controlled environment with appropriate light intensity, photoperiod, and temperature for the duration of the experiment (e.g., 7 to 21 days).

-

Efficacy Assessment: At the end of the exposure period, assess the herbicidal effect using various parameters, including:

-

Visual Injury Rating: Score the plants based on a predefined scale for symptoms like chlorosis, necrosis, and tissue disintegration.

-

Biomass Measurement: Harvest the plants, gently blot them dry, and record the fresh weight. For dry weight, dry the plant material in an oven at a specific temperature (e.g., 70°C) until a constant weight is achieved.

-

-

Data Analysis: Calculate the percent reduction in biomass compared to the untreated control for each Endothall concentration.

-

Determine the EC50 (effective concentration causing 50% reduction in growth or biomass) by plotting the percent inhibition against the logarithm of the Endothall concentration and fitting the data to a dose-response curve.

Visualizing the Molecular and Experimental Landscape

Signaling Pathway of Endothall's Herbicidal Action

The following diagram illustrates the proposed signaling pathway through which Endothall exerts its herbicidal effects by inhibiting PP2A in plant cells.

Caption: Endothall inhibits PP2A, leading to hyper-phosphorylation of proteins that regulate microtubule dynamics and cell cycle progression, ultimately causing cell death.

Experimental Workflow for Herbicidal Efficacy Testing

The following diagram outlines a typical experimental workflow for evaluating the herbicidal efficacy of Endothall.

Caption: A generalized workflow for determining the herbicidal efficacy of Endothall, from plant preparation to data analysis.

Conclusion

The structure-activity relationship of Endothall is intrinsically linked to its ability to inhibit protein phosphatase 2A. The rigid bicyclic core is essential for this activity, while modifications to the carboxyl groups, particularly the formation of long-chain amine salts, can enhance its herbicidal potency. The quantitative data on PP2A inhibition provides a clear basis for the rational design of novel Endothall analogs with potentially improved therapeutic indices or altered herbicidal spectrums. The detailed experimental protocols provided herein offer a foundation for the continued investigation of this fascinating molecule and its interactions with critical cellular machinery. Further research into the downstream signaling consequences of Endothall-induced PP2A inhibition will undoubtedly uncover new facets of its biological activity and may pave the way for novel applications in medicine and agriculture.

References

- 1. apms.org [apms.org]

- 2. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein phosphatase 2A and its [3H]cantharidin/[3H]endothall thioanhydride binding site. Inhibitor specificity of cantharidin and ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. noaa.gov [noaa.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cantharimides: a new class of modified cantharidin analogues inhibiting protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Endothall: A Technical Chronicle of its Discovery, Mechanism, and Herbicidal Properties

Introduction

Endothall (B106541), chemically known as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a potent contact herbicide with a long history of use in both terrestrial and aquatic environments. This technical guide provides an in-depth exploration of the discovery, historical development, chemical properties, and multifaceted mode of action of Endothall. It is intended for researchers, scientists, and professionals in drug development and related fields, offering a comprehensive overview supported by quantitative data, experimental insights, and logical diagrams.

Discovery and Historical Development

The herbicidal potential of Endothall was first reported in 1950 by Tischler and his colleagues, who described its defoliant and desiccant properties on terrestrial plants.[1] This initial discovery paved the way for further investigation into its practical applications. By 1953, its efficacy as an aquatic herbicide was recognized.[1]

The commercial development of Endothall for aquatic weed control was pioneered by the Pennwalt Corporation, which began its development program in 1958.[2] This led to the first registration of Endothall for aquatic use in 1960.[3] Since then, it has been a valuable tool for managing a variety of submerged aquatic vegetation and algae in diverse water bodies.

Historical Timeline of Endothall

Caption: Key milestones in the discovery and development of Endothall.

Chemical Properties and Synthesis

Endothall is a dicarboxylic acid that is structurally related to cantharidin (B1668268), a natural toxin.[1] It is typically formulated as one of its salts, primarily the dipotassium (B57713) salt or a mono(N,N-dimethylalkylamine) salt, to enhance its solubility and herbicidal activity.[2][3] The acid form is the active herbicidal agent, which is formed after the dissociation of the salt in an aqueous environment.[3]

Chemical Synthesis

The synthesis of Endothall is achieved through a Diels-Alder reaction, a cornerstone of organic chemistry. The process involves the condensation of furan (B31954) with maleic anhydride. The resulting adduct is then hydrogenated to yield the final product, 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid.[4]

Chemical Structure of Endothall

Caption: Chemical structure of Endothall acid.

Mode of Action

The herbicidal activity of Endothall is characterized by its rapid, contact-based action. While the precise molecular mechanism has not been fully elucidated, it is understood to be multifaceted, disrupting several vital cellular processes in susceptible plants.[5]

The primary modes of action include:

-

Inhibition of Protein Phosphatases: Endothall is a known inhibitor of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[6] PP2A is a crucial enzyme that regulates a multitude of cellular processes, including signal transduction, metabolism, and cell cycle control. Inhibition of PP2A disrupts these pathways, leading to cellular dysfunction and death. The catalytic subunit of PP2A is 5- to 12-fold more sensitive to Endothall and its analogues than that of PP1.[6]

-

Inhibition of Protein and Lipid Synthesis: Early studies indicated that Endothall interferes with protein synthesis in plants.[2] Furthermore, it has been shown to inhibit lipid biosynthesis by preventing the incorporation of malonic acid into lipids.[7] One study reported an approximate 40% inhibition of malonic acid incorporation into the lipid fraction of hemp hypocotyl segments at an Endothall concentration of 5 µg/L.[2]

-

Inhibition of Respiration: Research by MacDonald et al. (1993) suggests that Endothall acts as a respiratory inhibitor.[2] This effect is more pronounced in the dark, a condition under which plants rely solely on respiration for energy production.[2] By inhibiting respiration, Endothall likely disrupts ATP production, leading to a collapse of cellular energy gradients.

-

Disruption of Cell Membrane Integrity: As a consequence of the above mechanisms, particularly the inhibition of ATP production, Endothall causes a loss of cell membrane integrity.[8] This leads to increased ion leakage from the cells, resulting in rapid desiccation, wilting of leaf tissue, and eventual cell death.[2][3]

Proposed Signaling Pathway of Endothall's Herbicidal Action

Caption: A logical diagram illustrating the multifaceted mode of action of Endothall.

Experimental Protocols

Detailed methodologies for the foundational experiments that elucidated Endothall's mode of action are summarized below.

Protocol for Assessing Inhibition of Lipid Synthesis (Adapted from Mann and Pu, 1968)

This experimental design is aimed at quantifying the effect of herbicides on lipid biosynthesis in plant tissues.

-

Plant Material: Excised hypocotyls of a susceptible plant species (e.g., hemp sesbania) are used.

-

Incubation: The hypocotyl segments are incubated in a solution containing a radiolabeled precursor for lipid synthesis, such as malonic acid-2-¹⁴C.

-

Treatment: Different concentrations of Endothall are added to the incubation medium. A control group without the herbicide is also included.

-

Lipid Extraction: After a defined incubation period, the plant tissues are harvested, and the lipids are extracted using organic solvents.

-

Quantification: The amount of radioactivity incorporated into the lipid fraction is measured using a scintillation counter.

-

Analysis: The percentage of inhibition of lipid synthesis is calculated by comparing the radioactivity in the herbicide-treated samples to that in the control samples.

Protocol for Evaluating Effects on Respiration and Cellular Integrity (Adapted from MacDonald et al., 1993)

This protocol assesses the impact of herbicides on plant respiration and cell membrane damage.

-

Plant Material: Leaf disks from a suitable test plant (e.g., cucumber) are prepared.

-

Ion Leakage Assay:

-

Leaf disks are placed in deionized water containing various concentrations of Endothall.

-

The electrical conductivity of the solution is measured at regular intervals. An increase in conductivity indicates ion leakage from damaged cells.

-

The experiment is conducted under both light and dark conditions to differentiate between effects on photosynthesis and respiration.

-

-

Oxygen Consumption Assay:

-

Leaf tissue is placed in a sealed chamber equipped with an oxygen electrode.

-

The rate of oxygen consumption (respiration) is measured before and after the addition of Endothall.

-

A decrease in oxygen consumption indicates inhibition of respiration.

-

-

Chlorophyll (B73375) Fluorescence Assay:

-

The effect of the herbicide on photosystem II is assessed by measuring chlorophyll fluorescence. Changes in fluorescence parameters can indicate stress on the photosynthetic apparatus.

-

Quantitative Data

Table 1: Physicochemical Properties of Endothall

| Property | Value |

| Chemical Formula | C₈H₁₀O₅ |

| Molecular Weight | 186.16 g/mol [9] |

| Water Solubility | 100,000 mg/L at 20°C[9] |

| pKa₁ | 3.40[9] |

| pKa₂ | 6.7[9] |

| Log Kow | 1.91[9] |

| Vapor Pressure | 1.57 x 10⁻¹⁰ mm Hg at 24°C[9] |

Table 2: Toxicological Data for Endothall and its Formulations

| Formulation | Test Organism | Exposure Route | LD₅₀ / LC₅₀ |

| Endothall Acid | Rat | Oral | 35-51 mg/kg[2] |

| Disodium Salt | Rat | Oral | 51 mg/kg[10] |

| Guinea Pig | Oral | 250 mg/kg[10] | |

| Rabbit | Dermal | 100 mg/kg[10] | |

| Amine Salt | Rat | Oral | 206 mg/kg[9] |

| Rabbit | Dermal | 143 mg/kg[10] | |

| Dipotassium Salt | Mallard Duck | Oral | 328 mg/kg[11] |

| Rainbow Trout | 96-hr LC₅₀ | 230-450 ppm[2] | |

| Bluegill | 96-hr LC₅₀ | 343-450 ppm[2] | |

| Amine Salt | Bluegill | 96-hr LC₅₀ | 0.94 ppm[2] |

| Channel Catfish | 96-hr LC₅₀ | 0.49 ppm[2] |

Table 3: Herbicidal Efficacy and Environmental Fate of Endothall

| Parameter | Value | Conditions |

| Efficacy Data | ||

| Sago Pondweed Control | 97% biomass reduction | 0.4 mg/L for 84 hours |

| Lagarosiphon Eradication | Achieved at 0.11 ppm | Total water body treatment[12] |

| Eurasian Watermilfoil Control | Significant biomass reduction | 1.5 mg/L[13] |

| Inhibition Data | ||

| PP2A Inhibition (IC₅₀) | 90 nM | [14] |

| PP1 Inhibition (IC₅₀) | 5 µM | [14] |

| Environmental Fate | ||

| Half-life in Water | < 7 days | Aerobic conditions[3] |

| Half-life in Soil | 4-9 days | Aerobic conditions |

| Biodegradation | Primarily microbial | [2] |

Conclusion

Endothall's journey from its discovery as a terrestrial defoliant to its widespread use as an aquatic herbicide is a testament to its potent and rapid biological activity. Its complex mode of action, involving the inhibition of key cellular enzymes like protein phosphatase 2A, disruption of vital metabolic pathways, and subsequent loss of cellular integrity, makes it an effective tool for vegetation management. The extensive body of research summarized in this guide provides a solid foundation for understanding the chemical, toxicological, and biological properties of Endothall, which is crucial for its safe and effective application and for the development of future herbicidal technologies.

References

- 1. apms.org [apms.org]

- 2. mass.gov [mass.gov]

- 3. Cornell Cooperative Extension | Endothall FAQ [ccetompkins.org]

- 4. Endothall | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20150018213A1 - Control of aquatic weeds with endothall and als-inhibiting agent - Google Patents [patents.google.com]

- 6. Protein phosphatase 2A and its [3H]cantharidin/[3H]endothall thioanhydride binding site. Inhibitor specificity of cantharidin and ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.flvc.org [journals.flvc.org]

- 8. uplaquatics.com [uplaquatics.com]

- 9. Endothall | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. noaa.gov [noaa.gov]

- 11. cms9files.revize.com [cms9files.revize.com]

- 12. caws.org.nz [caws.org.nz]

- 13. researchgate.net [researchgate.net]

- 14. Protein Phosphatases Decrease Their Activity during Capacitation: A New Requirement for This Event | PLOS One [journals.plos.org]

Chemical properties of Endothall and its salts

An In-depth Technical Guide on the Chemical Properties of Endothall and its Salts

Introduction

Endothall is a dicarboxylic acid class chemical, identified by the IUPAC name 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid.[1][2][3][4] It functions as a selective contact herbicide, algaecide, desiccant, and plant growth regulator.[1][2][3][5] Commercially, Endothall is not applied as a free acid but is converted into its salt forms, primarily the dipotassium (B57713) salt and the mono(N,N-dimethylalkylamine) salt, to enhance its utility, particularly in aquatic environments.[2][4][6][7] After application, these salts dissociate, and the active herbicidal form is the Endothall acid.[4][8] This document provides a comprehensive overview of the core chemical properties of Endothall and its principal salts, tailored for researchers, scientists, and professionals in drug development, given its mechanism of action as a protein phosphatase inhibitor.[2]

Chemical Identity and Core Properties

Endothall is a chiral molecule with a bicyclic ether structure.[3] The exo-cis isomer is reported to have the highest biological activity.[9] Its identity is defined by its CAS Registry Number, molecular formula, and structure.

Physicochemical Properties

Endothall is a crystalline, white, odorless solid in its pure form.[1][6] The monohydrate form appears as colorless crystals.[1][10] It is non-corrosive to metals.[1] Key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₅ | [1][2][9][10][11][12] |

| Molecular Weight | 186.16 g/mol | [1][9][10][11] |

| Melting Point | ~144 °C (Decomposes) | [6][11][13] |

| Density | 1.431 g/cm³ | [1][6][10] |

| Vapor Pressure | 1.57 x 10⁻¹⁰ mm Hg at 24 °C | [1] |

| Log Kₒw (Octanol/Water) | 1.91 (acid form) | [1][6] |

Table 1: Summary of General Physicochemical Properties of Endothall.

Solubility

Endothall is highly soluble in water and demonstrates solubility in various organic solvents, a critical factor for its formulation and environmental mobility.[1][3] Its high water solubility facilitates its use as an aquatic herbicide.[6][14]

| Solvent | Solubility at 20 °C | Reference |

| Water | 1.0 x 10⁵ mg/L (100 g/L) | [1][3][13][14] |

| Methanol | 28 g/100 g (280,000 mg/L) | [1][3][9] |

| Acetone | 7.0 g/100 g (70,000 mg/L) | [1][3][9] |

| Dioxane | 7.6 g/100 g (76,000 mg/L) | [1][3] |

| Isopropanol | 17 g/kg | [1] |

| Benzene | 0.01 g/100 g (Insoluble) | [1][9][10] |

Table 2: Solubility of Endothall in Water and Organic Solvents.

Acidity and Stability

Endothall is a dibasic acid with two carboxylic acid groups, giving it two distinct dissociation constants (pKa).[1] These values are crucial as they indicate that Endothall will exist almost entirely in its anionic form in typical environmental pH ranges (pH 5-9).[1][14]

| Property | Value | Reference |

| pKa₁ | 3.40 | [1][3][14] |

| pKa₂ | 6.7 | [1][3][14] |

| Thermal Stability | Stable up to ~90 °C, then slowly converts to its anhydride. | [1][13] |

| Hydrolytic Stability | Stable to hydrolysis at environmental pH (5-9). | [1][6] |

| Photolytic Stability | Stable in the presence of sunlight. | [1][6] |

Table 3: Dissociation Constants and Stability of Endothall.

Reactivity and Environmental Fate

Endothall's chemical structure lacks functional groups that readily hydrolyze under normal environmental conditions.[1][14] It is also stable to photolysis.[1][6] Consequently, the primary pathway for its degradation is microbial action.[5][15] The degradation process is significantly faster in the presence of sediment and microbial communities, with half-lives reported to be around 4 to 10 days.[5][13][15] In sterilized (autoclaved) water, little to no degradation occurs, highlighting the biological nature of its breakdown.[1][6] The degradation rate is also influenced by temperature, increasing as temperatures rise.[5]

Endothall Salts

The two primary salt formulations of Endothall are the dipotassium salt and the mono(N,N-dimethylalkylamine) salt.[2][6]

-

Dipotassium Endothall (C₈H₈K₂O₅) : This salt is highly soluble in water and is commonly used in aquatic applications under trade names like Aquathol® K.[5][9] It is considered slightly to moderately toxic to freshwater fish.[5]

-

Mono(N,N-dimethylalkylamine) Endothall : This amine salt is also used in aquatic formulations (e.g., Hydrothol®).[5][16] It generally exhibits higher toxicity to aquatic organisms compared to the dipotassium salt.[8] The highest herbicidal activity is found in amine salts with alkyl chains of 12 to 16 carbons.[16]

Mechanism of Action: A Chemical Biology Perspective

From a drug development and molecular research perspective, Endothall is a potent inhibitor of serine/threonine protein phosphatase 2A (PP2A).[2][12] Its chemical structure is related to cantharidin, another known PP2A inhibitor.[2] PP2A is a critical tumor suppressor and a key regulator of numerous cellular processes, including signal transduction, cell cycle control, and apoptosis. The inhibition of this phosphatase by compounds like Endothall can lead to hyperphosphorylation of cellular proteins, disrupting these fundamental pathways. This mechanism is the basis of its herbicidal activity, as it interferes with plant protein and lipid synthesis.[5][6][14]

Experimental Protocols: Analytical Determination

The quantitative analysis of Endothall in environmental samples, particularly drinking water, is critical for regulatory compliance. The established method is EPA Method 548.1, which involves derivatization followed by gas chromatography. More recent methods utilize ion chromatography-tandem mass spectrometry for direct analysis.

EPA Method 548.1: GC/MS Analysis

This method is designed for the determination of Endothall in drinking water sources and finished drinking water.[17][18]

-

Principle : The method involves liquid-solid extraction to isolate Endothall, followed by derivatization to form its dimethyl ester, which is more amenable to gas chromatography. The final analysis is performed using GC coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID).[17][18]

-

Methodology :

-

Sample Collection & Preservation : Collect a 100 mL water sample. If residual chlorine is present, dechlorinate with 80 mg of sodium thiosulfate (B1220275) per liter. Samples must be refrigerated at 4°C and protected from light. The holding time is 7 days from collection to extraction.[17]

-

Extraction : The water sample is passed through a liquid-solid extraction (LSE) cartridge containing a tertiary amine anion exchanger.[18] Potential interferences include dissolved calcium, magnesium, and sulfate (B86663) ions, which can affect the ion exchange process.[17][18]

-

Elution : The trapped Endothall is eluted from the cartridge with 8 mL of acidic methanol.[17]

-

Derivatization : A small volume of methylene (B1212753) chloride is added as a co-solvent. The solution is heated modestly (50°C) for 30 minutes to form the dimethyl ester of Endothall.[17][18]

-

Partitioning : Salted reagent water is added, and the newly formed Endothall dimethyl ester is partitioned into methylene chloride.[17][18]

-

Analysis : The final extract volume is reduced and analyzed by GC/MS or GC/FID.[17][18]

-

Modern Approach: IC-MS/MS

A more sensitive and faster alternative to the EPA method involves direct analysis using Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS).[19][20]

-

Principle : This approach eliminates the need for labor-intensive sample preparation and derivatization. Water samples can be injected directly for analysis.[19][20]

-

Advantages :

-

Speed : Chromatographic separation is achieved in approximately 10 minutes, a significant reduction from the 20-minute GC run time.[19][20]

-

Sensitivity & Selectivity : The use of an MS/MS detector in Selected Reaction Monitoring (SRM) mode allows for highly sensitive (low ppb) and selective quantification with minimal sample cleanup.[19]

-

Accuracy : An isotope-labeled internal standard, such as glutaric acid-d6, can be used to ensure high accuracy.[19]

-

Conclusion

Endothall is a well-characterized dicarboxylic acid herbicide whose utility is defined by its core chemical properties. Its high water solubility and formulation as dipotassium and amine salts make it effective for aquatic applications. While stable to abiotic degradation processes like hydrolysis and photolysis, it is readily broken down by microbial communities in soil and water. For researchers, its mechanism as a potent PP2A inhibitor presents opportunities for study in fields beyond agriculture, including cell biology and drug development. The existence of robust and evolving analytical methods ensures its presence can be accurately monitored in environmental and laboratory settings.

References

- 1. Endothall | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Endothall - Wikipedia [en.wikipedia.org]

- 3. Endothal [sitem.herts.ac.uk]

- 4. Cornell Cooperative Extension | Endothall FAQ [ccetompkins.org]

- 5. apps.dnr.wi.gov [apps.dnr.wi.gov]

- 6. mass.gov [mass.gov]

- 7. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Endothall [drugfuture.com]

- 10. ENDOTHAL | 145-73-3 [chemicalbook.com]

- 11. accustandard.com [accustandard.com]

- 12. Endothall - Cayman Chemical [bioscience.co.uk]

- 13. noaa.gov [noaa.gov]

- 14. journals.flvc.org [journals.flvc.org]

- 15. Sediment Facilitates Microbial Degradation of the Herbicides Endothall Monoamine Salt and Endothall Dipotassium Salt in an Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apms.org [apms.org]

- 17. Analytical Method [keikaventures.com]

- 18. NEMI Method Summary - 548.1 (by MS) [nemi.gov]

- 19. tools.thermofisher.cn [tools.thermofisher.cn]

- 20. chromatographyonline.com [chromatographyonline.com]

The Environmental Fate and Degradation of Endothall: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Endothall, a dicarboxylic acid herbicide, is widely utilized for the control of aquatic and terrestrial weeds. Its environmental persistence and degradation are of significant interest to ensure its safe and effective use. This technical guide provides a comprehensive overview of the environmental fate of Endothall, detailing its degradation pathways, the influence of various environmental factors, and the experimental protocols used to study its behavior.

Principal Degradation Pathways and Environmental Persistence

The primary mechanism for the dissipation of Endothall from the environment is microbial degradation.[1][2][3] Abiotic processes such as photolysis and hydrolysis are generally not considered significant contributors to its breakdown under most environmental conditions.[1][4]

Microbial Degradation

Microorganisms in soil and aquatic sediments are the key drivers of Endothall degradation.[1][3] The process is significantly more rapid under aerobic conditions compared to anaerobic environments.[4][5] Several studies have demonstrated that the presence of sediment, which harbors a rich microbial community, is crucial for the breakdown of Endothall in aquatic systems.[1][3] In the absence of sediment, degradation is minimal.[3]

The rate of microbial degradation is influenced by several factors:

-

Oxygen Availability: Aerobic conditions promote rapid degradation, while anaerobic conditions lead to significantly longer persistence.[4][5]

-

Temperature: Higher water temperatures increase the rate of microbial activity and, consequently, the degradation of Endothall.[2] The half-life can be considerably shorter at higher temperatures.[5]

-

Microbial Community: The presence of adapted microbial populations can lead to a more rapid breakdown of the herbicide.[3] Studies have shown that pre-exposure of a microbial community to Endothall can reduce the lag phase before degradation begins.[3] The bacterium Arthrobacter sp. has been identified as capable of utilizing Endothall as a sole carbon source.

-

Organic Matter: The content of organic matter in soil can influence Endothall's persistence, with higher organic content potentially prolonging its half-life.[4][5]

The primary breakdown product of Endothall under aerobic conditions is glutamic acid, a naturally occurring amino acid that is readily consumed by other microorganisms.[2][4][6] Other minor metabolites that have been suggested include aspartic acid and citric acid.[6]

Abiotic Degradation

Hydrolysis: Endothall is generally stable to hydrolysis at acidic (pH 5) and alkaline (pH 9) conditions.[6] However, one study submitted by the manufacturer indicated a very long half-life of 2825 days at a neutral pH of 7.[6] This suggests that chemical hydrolysis is not a significant degradation pathway.

Photolysis: Photodegradation is not considered a major fate process for Endothall.[4][7] Studies have shown it to be stable to photolysis at pH 7 and 9.[6] One study noted a shorter half-life at pH 5 under xenon lamp exposure, though the labeled compound could not be fully accounted for.[6]

Quantitative Degradation Data

The persistence of Endothall in the environment is typically quantified by its half-life (t½), the time it takes for 50% of the initial concentration to dissipate. The following tables summarize quantitative data from various studies.

| Environment | Condition | Half-life (t½) | Reference(s) |

| Aquatic | Aerobic | < 7 days | [4] |

| Anaerobic | 10 days | [6] | |

| Pond Water (non-sterilized) | 4 days (for 50% degradation) | [6] | |

| Pond Water (sterilized) | No significant degradation after 9 days | [6] | |

| Experimental Greenhouse Pools | 4 days | [6] | |

| Irrigation Supply Ponds | 12 days | [6] | |

| Surface Water (at 22.2°C / 72°F) | 4 - 7 days | [5] | |

| Surface Water (at 7.2°C / 45°F) | 14 - 21 days | [5] | |

| Surface Water (at 26.7°C / 80°F) | 1.5 days (36 hours) | [5] | |

| Soil | Aerobic | 4 - 9 days | [4] |

| Clay Soils | 4 - 5 days | [8] | |

| High Organic Content Soils | 9 days | [8] |

Experimental Protocols

The study of Endothall's environmental fate and degradation relies on robust analytical methodologies. The following sections detail common experimental protocols.

Analysis of Endothall in Water (Based on EPA Method 548.1)

This method is designed for the determination of Endothall in drinking water sources and finished drinking water.[9][10]

3.1.1 Sample Collection and Preservation:

-

Collect grab samples in glass containers.

-

If residual chlorine is present, add 80 mg of sodium thiosulfate (B1220275) per liter of sample.

-

Samples must be cooled to 4°C and stored in the dark.

-

The holding time before extraction is 7 days.[9]

3.1.2 Extraction:

-

A 100 mL water sample is passed through a liquid-solid extraction (LSE) cartridge containing an anion exchanger.[9]

-

The cartridge is eluted with acidic methanol (B129727) to recover the Endothall.[9]

3.1.3 Derivatization:

-

Methylene (B1212753) chloride is added as a co-solvent to the acidic methanol eluate.

-

The mixture is heated at 50°C for 30 minutes to form the dimethyl ester of Endothall.

3.1.4 Analysis:

-

The derivatized extract is analyzed by Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID).[9]

Analysis of Endothall in Soil

3.2.1 Extraction:

-

A 10 g soil sample is extracted with a pH 10 carbonate buffer (0.1M) followed by water.

-

The combined extracts are adjusted to pH 2 with phosphoric acid and then centrifuged.

3.2.2 Solid Phase Extraction (SPE):

-

The resulting supernatant is then processed using a similar SPE protocol as for water samples.

3.2.3 Analysis:

-

For LC-MS analysis, no derivatization is required. The eluent is evaporated and reconstituted in a methanol/water solution.

-

For GC analysis, the eluent is heated to form the dimethyl ester, which is then extracted with methylene chloride for analysis.

Mesocosm Studies for Degradation Kinetics

Mesocosm experiments are frequently used to study the degradation of Endothall under controlled, semi-natural conditions.[1][3]

3.3.1 Experimental Setup:

-

Plastic or glass tanks are filled with water and sediment from a relevant environmental source.[3][11]

-

Some mesocosms may be set up without sediment to act as controls.[3]

-

To study the effect of microbial adaptation, sediment and water from a site with a history of Endothall application can be used.[3]

-

Endothall is applied to the water column at a predetermined concentration.[3][11]

3.3.2 Sampling and Analysis:

-

Water samples are collected from the mesocosms at regular intervals (e.g., day 0, 1, 3, 5, 7, 9, 11, 16, and 21).[1]

-

Sediment core samples can also be taken to assess partitioning and degradation in the sediment phase.[11]

-

The collected samples are then analyzed for Endothall concentration using methods such as LC-MS.[1][3]

Visualizing Degradation and Experimental Processes

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to Endothall's environmental fate.

Caption: Proposed microbial degradation pathway of Endothall.

Caption: Workflow for Endothall analysis in water (EPA Method 548.1).

Caption: Key environmental factors influencing Endothall degradation.

References

- 1. mdpi.com [mdpi.com]

- 2. noaa.gov [noaa.gov]

- 3. researchgate.net [researchgate.net]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. cygnetenterprises.com [cygnetenterprises.com]

- 6. mass.gov [mass.gov]

- 7. Potassium Endothall Considerations - Plant Management in Florida Waters - An Integrated Approach - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [plants.ifas.ufl.edu]

- 8. tools.thermofisher.cn [tools.thermofisher.cn]

- 9. Analytical Method [keikaventures.com]

- 10. NEMI Method Summary - 548.1 (by FID) [nemi.gov]

- 11. researchgate.net [researchgate.net]

Endothall's Disruption of Plant Cell Membrane Integrity: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothall, a dicarboxylic acid herbicide, is widely utilized for the control of various aquatic and terrestrial plants. Its herbicidal activity is primarily attributed to the inhibition of protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). This inhibition initiates a complex signaling cascade that culminates in the catastrophic loss of plant cell membrane integrity, leading to rapid cellular leakage, tissue necrosis, and eventual plant death. This technical guide provides an in-depth analysis of the molecular mechanisms underlying Endothall's impact on plant cell membranes, supported by available data, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways.

Introduction

The plant cell membrane is a critical barrier, essential for maintaining cellular homeostasis, regulating the transport of ions and metabolites, and sensing environmental signals. The disruption of this membrane's integrity is a common mechanism of action for many herbicides. Endothall stands out due to its specific molecular target, the serine/threonine protein phosphatases PP1 and PP2A, which are crucial regulators of numerous cellular processes. By inhibiting these enzymes, Endothall triggers a series of downstream events that lead to the breakdown of the cell membrane. This guide will explore the chain of events from protein phosphatase inhibition to the eventual loss of membrane integrity, including the likely involvement of reactive oxygen species (ROS) and the disruption of ion transport.

Mechanism of Action: From Protein Phosphatase Inhibition to Membrane Disruption

Endothall's primary mode of action is the inhibition of PP1 and PP2A, which are key enzymes that counteract the activity of protein kinases, thereby regulating the phosphorylation state and activity of a multitude of proteins.[1][2] The inhibition of these phosphatases leads to a state of hyperphosphorylation of their target proteins, disrupting normal cellular signaling and function.[1][2]

The precise signaling cascade leading from PP2A inhibition to membrane damage is an area of ongoing research, but evidence suggests the involvement of the following key steps:

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades: PP2A is a known negative regulator of MAPK signaling pathways.[3] Inhibition of PP2A by Endothall can lead to the sustained activation of MAPK cascades.

-

Induction of Reactive Oxygen Species (ROS) Production: Activated MAPK pathways can, in turn, lead to the production of ROS, such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂), through the activation of plasma membrane-bound NADPH oxidases (also known as Respiratory Burst Oxidase Homologs or RBOHs).[3][4]

-

Oxidative Stress and Lipid Peroxidation: The excessive accumulation of ROS creates a state of oxidative stress. ROS can directly attack and damage cellular components, including lipids within the cell membrane. This process, known as lipid peroxidation, leads to the degradation of the membrane, increased permeability, and the formation of cytotoxic byproducts like malondialdehyde (MDA).

-

Disruption of Ion Homeostasis: The compromised membrane integrity results in the uncontrolled leakage of electrolytes, such as potassium ions (K+), from the cell. This loss of ion homeostasis disrupts the electrochemical gradients essential for cellular function and is a key indicator of cell death. The activity of the plasma membrane H+-ATPase, a primary proton pump that maintains the membrane potential, is regulated by phosphorylation and is a likely downstream target affected by the disruption of phosphatase activity.[5][6]

Quantitative Data on Membrane Damage

While the qualitative effects of Endothall on plant cell membrane integrity are well-documented, specific concentration- and time-dependent quantitative data from peer-reviewed literature is limited. The following tables summarize the available qualitative and semi-quantitative findings.

Table 1: Qualitative and Semi-Quantitative Effects of Endothall on Plant Cell Membrane Integrity

| Parameter | Plant Species | Endothall Concentration | Exposure Time | Observed Effect | Citation |

| Ion Leakage | Hydrilla verticillata | Not specified | 30 hours | 30% greater cellular damage in darkness than in light. | [2] |

| Cellular Disruption | General | Not specified | 2-5 days | Causes cellular breakdown of plants. | [7] |

| Tissue Necrosis | General | High concentrations | Not specified | Increased leakage of electrolytes followed by tissue necrosis. | [8] |

Table 2: Typical Endothall Concentrations Used in Efficacy Studies

| Plant Species | Endothall Concentration (mg/L) | Outcome | Citation |

| Potamogeton crispus | 0.5 - 4.0 | Effective control | [9] |

| Hydrilla verticillata | 1.0 - 3.0 | Effective control | [10] |

| Myriophyllum spicatum | 1.5 | Significant biomass decrease | [11] |

Note: The concentrations in Table 2 are for herbicidal efficacy and do not directly correspond to specific membrane damage assays.

Experimental Protocols

Electrolyte Leakage Assay

This assay quantifies the loss of membrane integrity by measuring the leakage of electrolytes from plant tissues into a surrounding solution.

Materials:

-

Plant tissue (e.g., leaf discs, stem segments)

-

Endothall stock solution

-

Deionized water

-

Conductivity meter

-

Test tubes or multi-well plates

-

Cork borer or razor blade

-

Shaker or water bath

Protocol:

-

Sample Preparation: Excise uniform plant tissue samples (e.g., 1 cm diameter leaf discs) from healthy, untreated plants. Rinse the samples thoroughly with deionized water to remove any surface contaminants and electrolytes from cut edges.

-

Treatment: Place the plant samples in test tubes or wells containing a known volume of deionized water. For the treatment groups, add Endothall to achieve the desired final concentrations. Include a control group with no Endothall.

-

Incubation: Incubate the samples at a constant temperature, with gentle agitation, for a series of time points (e.g., 1, 3, 6, 12, 24 hours).

-

Conductivity Measurement (C1): At each time point, measure the electrical conductivity of the bathing solution using a calibrated conductivity meter.

-

Total Electrolyte Measurement (C2): After the final time point, kill the plant tissues by autoclaving or boiling them in the bathing solution for a set period (e.g., 15-20 minutes). This will release all remaining electrolytes. Allow the solution to cool to room temperature and measure the final conductivity (C2).

-

Calculation: Calculate the percentage of electrolyte leakage at each time point using the following formula: Electrolyte Leakage (%) = (C1 / C2) * 100

Lipid Peroxidation Assay (Malondialdehyde - MDA)

This assay measures the level of MDA, a major product of lipid peroxidation, as an indicator of oxidative damage to cell membranes.

Materials:

-

Plant tissue

-

Endothall stock solution

-

Trichloroacetic acid (TCA) solution (e.g., 0.1% w/v)

-

Thiobarbituric acid (TBA) solution (e.g., 0.5% w/v in 20% TCA)

-

Mortar and pestle

-

Centrifuge

-

Spectrophotometer

-

Water bath

Protocol:

-

Sample Preparation and Treatment: Treat plants with the desired concentrations of Endothall for a specific duration. Harvest a known weight of plant tissue (e.g., 0.5 g).

-

Homogenization: Homogenize the plant tissue in a pre-chilled mortar and pestle with TCA solution.

-

Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for a set time (e.g., 15 minutes) at 4°C.